

influence of additives on the mechanical properties of nickel deposits

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Compound of Interest

Compound Name: Nickel sulfamate

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Technical Support Center: Nickel Electrodeposition

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the influence of additives on the mechanical properties of nickel deposits.

Troubleshooting Guide

This guide addresses common issues encountered during nickel electrodeposition experiments, with a focus on additive-related causes.

Issue	Question	Possible Cause & Explanation	Recommended Solution
High Internal Stress / Brittle Deposits			A: Introduce or increase the concentration of a Class I brightener, like saccharin, which is widely used to reduce tensile stress and can even induce compressive stress.[5]
	Q: My nickel deposit is cracking and peeling off the substrate. What could be the cause?	A: This is often a sign of high tensile stress. Class II brighteners, such as 2-butyne-1,4-diol, are known to increase tensile stress.[1] An imbalance, with too much brightener or insufficient stress-reducing agent, can lead to excessive stress and brittle deposits.[2] High concentrations of saccharin, while a stress reducer, can also lead to brittleness if not properly controlled.[3][4]	[6] The optimal concentration is often found by systematic testing, but starting points around 0.3-0.8 g/L are effective.[1][5] Perform a Hull cell test to visually assess the deposit's integrity across a range of current densities. Reduce the concentration of Class II brighteners if necessary.
Pitting	Q: My deposit has small pits and pinholes on the surface. How can I prevent this?	A: Pitting is commonly caused by hydrogen bubbles adhering to the cathode surface during plating.[7] This is a result of high surface tension in the plating bath, which prevents the bubbles from escaping.[7]	A: Add a wetting agent (surfactant) to the bath. Sodium Lauryl Sulfate (SLS) is a common and effective anti-pitting agent that works by lowering the surface tension of the solution, allowing hydrogen bubbles to

		Insufficient agitation or organic contamination can also contribute to this issue.[8]	detach easily from the deposit surface.[7][9][10] Ensure adequate and uniform agitation. Check for and remove sources of organic contamination, potentially by carbon treating the bath.
Low Hardness	Q: The nickel deposit is too soft for my application. How can I increase its hardness?	A: The hardness of nickel deposits is strongly related to its grain size; finer grains typically result in a harder deposit.[5] An absence of grain-refining additives will often produce softer deposits with larger grain structures.[5]	A: Add a grain-refining agent. Saccharin is known to refine the grain structure of nickel deposits, which significantly increases their hardness.[3][5][6] The addition of even small amounts (e.g., 0.1 g/L) can cause a sharp increase in hardness, from around 200 HV to over 400 HV.[5] Other brighteners like thiourea also promote finer grain sizes, leading to increased hardness.[11][12]
Poor Ductility	Q: My deposit is failing under mechanical stress. How can I improve its ductility?	A: Additives that introduce sulfur into the deposit, such as saccharin, can decrease ductility, especially when used without other balancing agents.[13][14] While these	A: Introduce additives known to improve ductility. Coumarin is a well-known additive used in semi-bright nickel processes to produce ductile and lustrous deposits with excellent leveling

		additives increase hardness and strength, they can make the deposit more brittle.[3][14]	properties.[15] It is important to monitor the concentration of coumarin, as its breakdown products can be detrimental. [15]
Roughness / Poor Leveling	Q: The surface of my deposit is rough and not leveling over substrate imperfections. What should I adjust?	A: This indicates a lack of effective leveling agents in the bath. Leveling agents work by adsorbing preferentially onto peaks or high points of the substrate, inhibiting deposition there and allowing the valleys to fill in, resulting in a smoother surface.[15]	A: Add a leveling agent such as coumarin.[15] Certain brighteners like 1,4-butyne diol and sodium allyl sulfonate also contribute to leveling and producing a smoother, more compact coating.[11] [12] Ensure the bath is free from suspended solid impurities by checking filtration systems.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of saccharin in a nickel plating bath? Saccharin is a multi-functional additive primarily used as a Class I brightener and a stress-reducing agent.[1][6] It is highly effective at changing the internal stress of nickel deposits from tensile to compressive, which helps prevent cracking and improves adhesion.[5] It also acts as a grain refiner, which leads to increased deposit hardness and strength.[3][5][6]

Q2: How does Sodium Lauryl Sulfate (SLS) prevent pitting? SLS is a surfactant, or wetting agent. During electrodeposition, hydrogen gas is evolved at the cathode.[16] In a bath with high surface tension, these hydrogen bubbles can cling to the part surface, blocking nickel deposition and creating pits.[7][17] SLS lowers the surface tension of the electrolyte, which

reduces the adherence of the bubbles, allowing them to quickly detach from the surface and resulting in a uniform, pit-free deposit.[7][9][10]

Q3: Can I use multiple additives at once? Yes, and it is common practice. Commercial nickel plating baths often use a combination of additives to achieve desired properties.[2][18] For example, a Class II brightener (like 2-butyne-1,4-diol) might be used for leveling and brightness, while a Class I brightener (like saccharin) is used concurrently to counteract the tensile stress introduced by the Class II additive.[1] This synergistic effect allows for a bright, level, and low-stress deposit.[19]

Q4: How do I know if I have too much or too little of an additive? The concentration of additives is critical and must be carefully controlled.

- Too Little: The deposit will lack the desired property. For example, too little brightener results in a dull or cloudy deposit.[17] Too little wetting agent leads to pitting.[8]
- Too Much: An excess of additives can be detrimental. Too much brightener can cause extreme brittleness, poor adhesion, and darkness in low-current-density areas.[20] The most effective way to control additive concentrations is through regular chemical analysis (e.g., ion chromatography for saccharin[13]) and by running Hull cell tests. The Hull cell allows for a quick visual assessment of the deposit's appearance over a wide range of current densities, indicating if the additive balance is correct.

Data Presentation: Additive Effects

The following tables summarize the quantitative impact of key additives on the mechanical properties of nickel deposits.

Table 1: Effect of Saccharin Concentration on Microhardness

Saccharin Concentration (g/L)	Vickers Hardness (HV)	Reference
0.0	207	[5]
0.05	Highest Hardness Achieved	[21]
0.1	400	[5]
0.8	~350	[5]
1.2	322	[5]
Not Specified	>550	[3]

Table 2: Effect of Saccharin Concentration on Internal Stress

Saccharin Concentration (g/L)	Internal Stress Type	Observation	Reference
0.0	Tensile	High tensile stress present in the deposit.	[5]
0.0 -> 0.3	Tensile -> Compressive	Tensile stress is greatly declined.	[5]
0.3 -> 1.2	Compressive	A slight increase in compressive stress is observed.	[5]

Experimental Protocols

1. Microhardness Testing

- Objective: To measure the hardness of the nickel deposit.
- Apparatus: A Vickers or Knoop microhardness tester.
- Methodology:

- Prepare a cross-section of the plated sample by mounting it in an epoxy resin and polishing it to a mirror finish.
- Place the sample on the stage of the microhardness tester.
- Select a suitable load (e.g., 25 g) and dwell time (e.g., 5 seconds).^[7]
- Use the optical microscope to select a representative area of the nickel deposit for indentation.
- Initiate the indentation. The diamond indenter will be pressed into the deposit.
- After the dwell time, measure the diagonals of the resulting indentation using the microscope's calipers.
- The tester's software will automatically calculate the hardness value (HV or HK) based on the load and indentation size.
- Perform multiple indentations at different locations and average the results for statistical validity.

2. Internal Stress Measurement (Bent Strip Method)

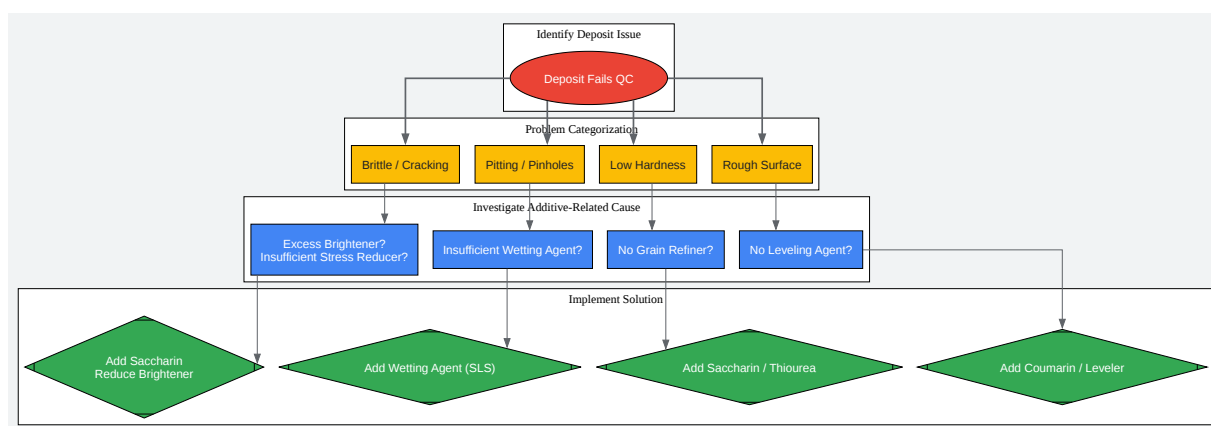
- Objective: To determine the nature (tensile or compressive) and magnitude of internal stress in the deposit.
- Apparatus: Plating cell, flexible metal strips (e.g., brass or steel shims), a mechanism to hold the strip.
- Methodology:
 - Secure a thin, flexible metal strip (the cathode) in a holder, ensuring one side is masked off with plating tape.
 - Plate nickel onto the unmasked side of the strip under the desired experimental conditions.
 - After plating to a specified thickness, remove the strip from the bath, rinse, and dry it.

- Release the strip from the holder. The internal stress will cause the strip to bend.
 - Tensile Stress: The strip will bend with the plated side concave (curving towards the nickel deposit).
 - Compressive Stress: The strip will bend with the plated side convex (curving away from the nickel deposit).
- The degree of curvature can be measured and used in specific formulas (e.g., the Brenner-Senderoff contractometer) to quantify the internal stress in megapascals (MPa).
[\[1\]](#)

3. Surface Morphology Analysis

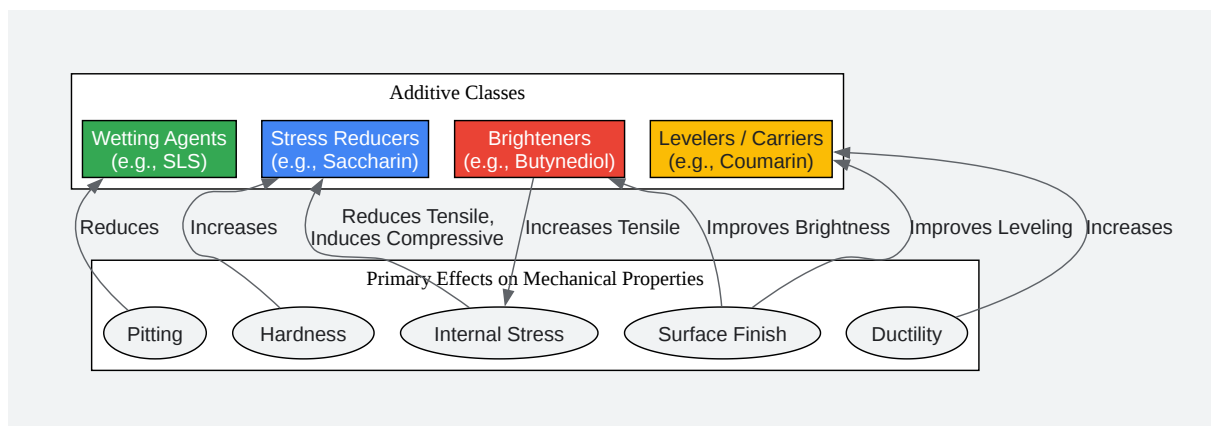
- Objective: To visually inspect the grain structure, smoothness, and integrity of the deposit.
- Apparatus: Scanning Electron Microscope (SEM).
- Methodology:
 - Cut a small, representative sample of the nickel-plated substrate.
 - Mount the sample onto an SEM stub using conductive carbon tape.
 - If the substrate is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.
 - Place the stub into the SEM chamber and evacuate to a high vacuum.
 - Apply an accelerating voltage and scan the electron beam across the sample surface.
 - Capture images of the surface at various magnifications to observe grain size, porosity, cracks, and overall surface topography.[\[5\]](#)[\[11\]](#)

Visualizations



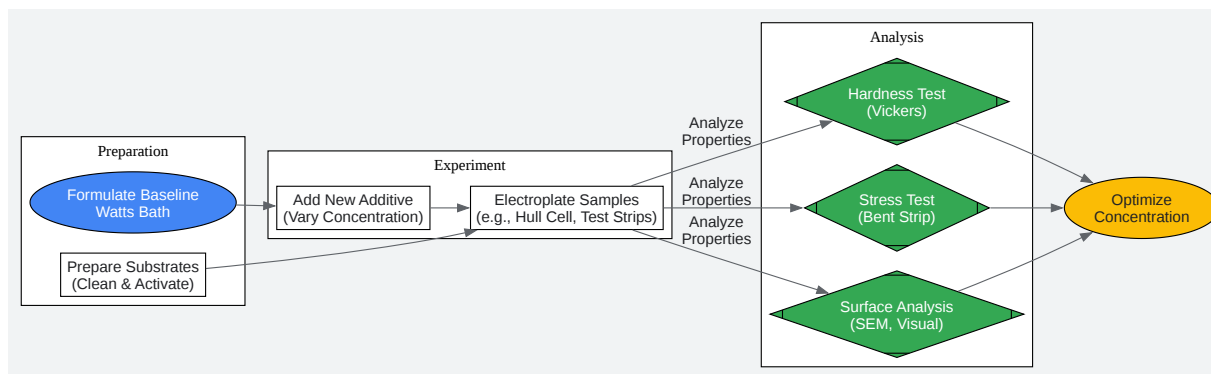
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Caption: Troubleshooting workflow for common nickel deposit issues.



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Caption: Relationship between additive classes and their effects.



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Caption: Experimental workflow for evaluating a new additive.

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